Quinazolin-1(2H)-ylmethanamine
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Overview
Description
Quinazolin-1(2H)-ylmethanamine is a heterocyclic organic compound that features a quinazoline ring fused with a methanamine group. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinazolin-1(2H)-ylmethanamine can be synthesized through various synthetic routes. Another approach involves the use of deep eutectic solvents, which offer mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Quinazolin-1(2H)-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazolinone derivatives back to quinazoline.
Substitution: The methanamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinazolinone derivatives, which have significant biological activities .
Scientific Research Applications
Quinazolin-1(2H)-ylmethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinazolin-1(2H)-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2(1H)-one: Another quinazoline derivative with similar biological activities.
Quinazolin-4(3H)-one: Known for its antimicrobial and anticancer properties.
Benzoimidazoquinazolinone: A compound with a fused benzimidazole and quinazoline ring, showing diverse biological activities.
Uniqueness
Quinazolin-1(2H)-ylmethanamine is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its methanamine group provides additional reactivity compared to other quinazoline derivatives .
Properties
CAS No. |
62495-50-5 |
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Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2H-quinazolin-1-ylmethanamine |
InChI |
InChI=1S/C9H11N3/c10-6-12-7-11-5-8-3-1-2-4-9(8)12/h1-5H,6-7,10H2 |
InChI Key |
TYUWHOZZYQPWAI-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=CC=CC=C2N1CN |
Origin of Product |
United States |
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